Inaxaplin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Inaxaplin involves multiple steps, starting with the preparation of the indole core structure. The key steps include:
Formation of the Indole Core:
Attachment of the Pyrrolidinone Moiety: The pyrrolidinone moiety is attached to the indole core through amide bond formation.
Final Assembly: The final compound is assembled by linking the indole core with the pyrrolidinone moiety and other functional groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This involves the use of high-purity reagents, advanced purification techniques, and stringent quality control measures to ensure the consistency and efficacy of the final product.
Chemical Reactions Analysis
Types of Reactions
Inaxaplin undergoes various chemical reactions, including:
Oxidation: this compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups present in the pyrrolidinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Substitution reactions often involve nucleophilic reagents under mild conditions to replace fluorine atoms.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with potential variations in biological activity and efficacy.
Scientific Research Applications
Inaxaplin has shown promise in several scientific research applications:
Chemistry: this compound serves as a model compound for studying the inhibition of apolipoprotein L1 and its effects on kidney function.
Biology: It is used to investigate the role of APOL1 gene variants in kidney diseases and the underlying molecular mechanisms.
Medicine: this compound is being explored as a therapeutic agent for treating APOL1-mediated kidney diseases, with ongoing clinical trials to assess its efficacy and safety.
Industry: The compound’s potential in treating chronic kidney diseases has significant implications for the pharmaceutical industry, particularly in developing targeted therapies for genetic disorders
Mechanism of Action
Inaxaplin exerts its effects by inhibiting the function of apolipoprotein L1 channels. The compound binds to APOL1 and prevents its channel activity, thereby reducing the toxic effects associated with APOL1 gene variants. This inhibition leads to a decrease in proteinuria and improvement in kidney function in patients with APOL1-mediated kidney diseases .
Comparison with Similar Compounds
Similar Compounds
Enoxaparin: A low molecular weight heparin used for anticoagulation.
Clexane: Another low molecular weight heparin with similar anticoagulant properties
Uniqueness of Inaxaplin
This compound is unique in its specific inhibition of apolipoprotein L1 channels, making it a first-in-class therapeutic agent for APOL1-mediated kidney diseases. Unlike other compounds, this compound directly targets the underlying genetic cause of the disease, offering a novel approach to treatment .
Properties
CAS No. |
2446816-88-0 |
---|---|
Molecular Formula |
C21H18F3N3O3 |
Molecular Weight |
417.4 g/mol |
IUPAC Name |
3-[5,7-difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C21H18F3N3O3/c22-11-3-1-10(2-4-11)18-13(14-7-12(23)8-15(24)19(14)27-18)5-6-17(29)26-20-16(28)9-25-21(20)30/h1-4,7-8,16,20,27-28H,5-6,9H2,(H,25,30)(H,26,29)/t16-,20+/m1/s1 |
InChI Key |
CTXLPYZCBOVVQK-UZLBHIALSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C(=O)N1)NC(=O)CCC2=C(NC3=C2C=C(C=C3F)F)C4=CC=C(C=C4)F)O |
Canonical SMILES |
C1C(C(C(=O)N1)NC(=O)CCC2=C(NC3=C2C=C(C=C3F)F)C4=CC=C(C=C4)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.